3-Morpholino-1,2-propanediol chemical properties
3-Morpholino-1,2-propanediol chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Morpholino-1,2-propanediol
Authored by a Senior Application Scientist
Abstract
3-Morpholino-1,2-propanediol (CAS No. 6425-32-7) is a versatile bifunctional molecule integrating a morpholine ring and a propanediol moiety.[1][2] This unique structure makes it a valuable building block and intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science. This guide provides an in-depth analysis of its core chemical properties, synthesis, stereochemistry, and analytical characterization, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Core Physicochemical Properties
3-Morpholino-1,2-propanediol, with the molecular formula C₇H₁₅NO₃ and a molecular weight of 161.20 g/mol , features a chiral carbon at the 2-position of the propanediol chain.[1] The molecule combines the nucleophilicity and basicity of a tertiary amine (the morpholine nitrogen) with the hydrogen-bonding capabilities of a vicinal diol. This duality governs its solubility, reactivity, and utility as a synthetic precursor.
Visualizing the Structure
The structural arrangement is key to its function. The morpholine group provides a bulky, polar, and basic handle, while the diol offers sites for esterification, etherification, or coordination.
Caption: 2D structure of 3-Morpholino-1,2-propanediol with chiral center ().
Summary of Physicochemical Data
The following table summarizes key quantitative properties, providing a baseline for experimental design.
| Property | Value | Source |
| CAS Number | 6425-32-7 | [1][2] |
| Molecular Formula | C₇H₁₅NO₃ | [1][2][3] |
| Molecular Weight | 161.20 g/mol | [1] |
| Boiling Point | 145-148 °C at 5 Torr | [2] |
| Density | 1.157 g/cm³ | [2] |
| Refractive Index | n20/D 1.493 | [2] |
| Flash Point | > 110 °C (> 230 °F) | [2] |
| XLogP3 | -1.4 | [2][3] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
Synthesis and Purification
Expert Rationale for Synthetic Strategy
The most direct and industrially scalable synthesis of 3-Morpholino-1,2-propanediol involves a nucleophilic substitution reaction. The logical precursor is a glycerol derivative with a good leaving group at the 3-position, such as 3-chloro-1,2-propanediol. Morpholine acts as the nucleophile. This approach is analogous to the well-documented synthesis of 3-amino-1,2-propanediol from 3-chloro-1,2-propanediol and ammonia.[4] The choice of a chloro- leaving group is strategic due to the precursor's commercial availability and appropriate reactivity.[5] An excess of the amine or the addition of a non-nucleophilic base is often employed to neutralize the HCl byproduct, driving the reaction to completion.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 3-Morpholino-1,2-propanediol.
Detailed Experimental Protocol (Self-Validating System)
This protocol is designed to yield high-purity product with clear checkpoints for validation.
-
Reactor Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, charge 3-chloro-1,2-propanediol (0.1 mol, 11.05 g) and ethanol (200 mL).
-
Reagent Addition: Add morpholine (0.3 mol, 26.14 g) to the flask. The 3-fold molar excess acts as both the nucleophile and the acid scavenger.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature. The morpholine hydrochloride salt will precipitate.
-
Filter the mixture to remove the salt and wash the solid with a small amount of cold ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is subjected to vacuum distillation.
-
Collect the fraction boiling at 145-148 °C under a pressure of 5 Torr.[2]
-
-
Validation: The final product, a viscous liquid, should be analyzed for purity (>99%) by Gas Chromatography (GC) and its structure confirmed by spectroscopic methods.
The Critical Role of Stereochemistry
The propanediol backbone contains a stereocenter, meaning 3-Morpholino-1,2-propanediol exists as a pair of enantiomers: (S)- and (R)-3-Morpholino-1,2-propanediol. When synthesized from racemic 3-chloro-1,2-propanediol, the product will be a racemic mixture.
For drug development professionals, controlling stereochemistry is paramount. Different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[6] For instance, the enantiomers of the precursor 3-chloro-1,2-propanediol show distinct toxicities: the (S)-form has antifertility effects, while the (R)-form is nephrotoxic.[6] Therefore, if this molecule is intended as a chiral building block for a pharmaceutical agent, a stereospecific synthesis starting from an optically pure precursor, such as (R)- or (S)-glycidol or the corresponding chiral 3-chloro-1,2-propanediol, is essential.
Analytical Characterization
Rigorous characterization is the cornerstone of trustworthiness in chemical synthesis. A combination of spectroscopic techniques is required to confirm the identity and purity of 3-Morpholino-1,2-propanediol.
Analytical Workflow
Caption: A logical workflow for the complete analytical validation of the title compound.
Spectroscopic Data Summary
The following table details the expected spectroscopic signatures for 3-Morpholino-1,2-propanediol, based on data for the compound and its close analogs.[7][8][9]
| Technique | Observation | Interpretation |
| ¹H NMR | Multiplets ~2.4-2.7 ppm | Protons on carbons adjacent to morpholine N |
| Multiplet ~3.7 ppm | Protons on carbons adjacent to morpholine O | |
| Multiplets ~3.4-3.9 ppm | -CH(OH)- and -CH₂(OH) protons | |
| Broad singlets | -OH protons (exchangeable with D₂O) | |
| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z = 161 | Confirms molecular weight[7] |
| Base peak at m/z = 100 | Corresponds to [M - CH₂(OH)CH(OH)]⁺ fragment, characteristic loss of the diol sidechain.[7] | |
| IR Spectroscopy | Strong, broad band ~3400 cm⁻¹ | O-H stretching of the diol |
| Bands at ~2800-3000 cm⁻¹ | C-H stretching (aliphatic) | |
| Band at ~1115 cm⁻¹ | C-O-C stretching of the morpholine ether |
Applications in Research and Development
While 1,2-propanediol itself is a commodity chemical used as a solvent and humectant in foods and pharmaceuticals, its derivatives are specialized intermediates.[10][11] 3-Amino-1,2-propanediol, a close structural analog, is an irreplaceable raw material for non-ionic X-ray contrast agents like iopamidol and ioversol.[12] It also finds use as a pesticide intermediate and in the synthesis of cationic polymers for gene delivery.[12][13]
By extension, 3-Morpholino-1,2-propanediol serves as a key chiral synthon and building block . Its utility lies in its ability to introduce a hydrophilic diol and a basic morpholine moiety into a target molecule. Potential applications include:
-
Pharmaceutical Scaffolding: As a precursor for synthesizing more complex active pharmaceutical ingredients (APIs). The morpholine ring is a common feature in many drugs (e.g., Linezolid, Gefitinib).
-
Ligand Development: The diol functionality can be used to coordinate with metal centers, making it a candidate for developing novel catalysts or imaging agents.
-
Polymer and Materials Science: The hydroxyl groups can act as initiation sites for ring-opening polymerizations or be incorporated into polyesters and polyurethanes to modify their properties.
Safety and Handling
As a laboratory chemical, 3-Morpholino-1,2-propanediol should be handled with appropriate care. While specific toxicity data is limited, related compounds like 3-chloro-1,2-propanediol are known to be toxic.[5][14] Standard laboratory safety protocols should be followed:
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
3-Morpholino-1,2-propanediol is a chemical of significant interest due to its hybrid structure. Understanding its fundamental properties—from its synthesis and stereochemistry to its analytical signatures—is crucial for harnessing its potential. This guide provides the foundational, technically-grounded knowledge necessary for researchers and developers to confidently incorporate this versatile building block into their synthetic and developmental workflows, paving the way for innovation in medicine and materials science.
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